molecular formula C21H16Cl2FNO B287102 N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide

N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide

カタログ番号: B287102
分子量: 388.3 g/mol
InChIキー: HTEBBXIOYBJAHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide, also known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFP-10825 is a selective antagonist of the G protein-coupled receptor 40 (GPR40) and has been shown to have beneficial effects on glucose homeostasis and insulin secretion.

作用機序

N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide is a selective antagonist of GPR40, which is a receptor that is activated by free fatty acids. GPR40 is expressed in pancreatic beta cells and is involved in the regulation of glucose-stimulated insulin secretion. By blocking the activation of GPR40, this compound enhances glucose-stimulated insulin secretion, which could be beneficial for the treatment of type 2 diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound enhances glucose-stimulated insulin secretion in pancreatic beta cells. In vivo studies have shown that this compound improves glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. These effects are believed to be due to the selective antagonism of GPR40 by this compound.

実験室実験の利点と制限

One advantage of using N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide in lab experiments is its selectivity for GPR40. This allows researchers to study the specific effects of blocking GPR40 without affecting other receptors. One limitation of using this compound is its limited solubility in water, which can make it difficult to administer in some experiments.

将来の方向性

There are several future directions for the study of N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide. One direction is to further investigate its potential therapeutic applications in the treatment of type 2 diabetes. Another direction is to study its effects on other physiological processes that are regulated by GPR40. Additionally, the synthesis of analogs of this compound could lead to the development of more potent and selective GPR40 antagonists.

合成法

The synthesis of N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide involves several steps. The first step involves the reaction of 3,5-dichlorophenylboronic acid with 2-fluoro-4-iodobiphenyl in the presence of a palladium catalyst to form 2-(2-fluoro[1,1'-biphenyl]-4-yl)phenylboronic acid. This intermediate is then reacted with N-(2-bromoethyl)-3,5-dichlorobenzamide in the presence of a base to form this compound.

科学的研究の応用

N-(3,5-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. GPR40 is a receptor that is expressed in pancreatic beta cells and is involved in the regulation of glucose-stimulated insulin secretion. This compound has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo, suggesting that it could be a potential treatment for type 2 diabetes.

特性

分子式

C21H16Cl2FNO

分子量

388.3 g/mol

IUPAC名

N-(3,5-dichlorophenyl)-2-(3-fluoro-4-phenylphenyl)propanamide

InChI

InChI=1S/C21H16Cl2FNO/c1-13(21(26)25-18-11-16(22)10-17(23)12-18)15-7-8-19(20(24)9-15)14-5-3-2-4-6-14/h2-13H,1H3,(H,25,26)

InChIキー

HTEBBXIOYBJAHX-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC(=CC(=C3)Cl)Cl

正規SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC(=CC(=C3)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。